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Compound of Interest

Compound Name: 3,4-Dimethyl-3-hexene

Cat. No.: B097073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer (Z)-3,4-dimethyl-
3-hexene, a tetrasubstituted alkene of interest in synthetic organic chemistry. This document
details its physicochemical properties, spectroscopic signature, synthesis protocols, and
reactivity, offering a valuable resource for its application in research and development.

Chemical and Physical Properties

(2)-3,4-Dimethyl-3-hexene, also known as cis-3,4-dimethyl-3-hexene, is a volatile, flammable
liquid.[1] As a tetrasubstituted alkene, its stability is a subject of interest, though generally, the
more substituted an alkene, the more stable it is due to hyperconjugation.[2] However, in the
case of geometric isomers, the trans (or E) isomer is typically more stable than the cis (or Z)
iIsomer due to reduced steric strain.[2]

Table 1: Physicochemical Properties of (Z)-3,4-Dimethyl-3-hexene
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Property Value Reference
Molecular Formula CsHise [1]
Molecular Weight 112.21 g/mol [1]

CAS Number 19550-87-9 [1]

IUPAC Name (32)-3,4-Dimethylhex-3-ene [1]

Boiling Point Not available

Density Not available

Appearance Colorless liquid (presumed)

Spectroscopic Data

The structural elucidation of (2)-3,4-dimethyl-3-hexene relies on various spectroscopic

techniques. The following tables summarize the key spectral data.

Table 2: Mass Spectrometry Data for (Z)-3,4-Dimethyl-3-hexene

m/z Putative Fragment
112 [M]* (Molecular lon)
97 [M - CHs]*

83 [M - C2Hs]*

69 [M - C3H7]*

55 [CaH7]*

41 [CsHs]*

Data sourced from NIST Mass Spectrometry

Data Center.[3]

Table 3: Infrared (IR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-hexene
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Wavenumber (cm~?)

Vibrational Mode Assignment

~2965 C-H stretch (sp?)
~2875 C-H stretch (sp?)
~1460 C-H bend (CH2/CHs3)
~1380 C-H bend (CHs)
~1670 C=C stretch (alkene)

Data is based on typical values for similar
alkenes.[4]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (Z)-3,4-Dimethyl-3-

hexene
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. . Coupling

Chemical Shift L .
Nucleus Multiplicity Constant (J, Assignment

(3, ppm)

Hz)

H ~1.65 S - =C-CHs
H ~2.05 q ~7.5 =C-CH2-CHs
H ~1.00 t ~7.5 =C-CH2-CHs
13C ~12.5 - - =C-CHz2-CHs
13C ~20.0 - - =C-CHs
13C ~25.0 - - =C-CHz2-CHs
13C ~130.0 - - Cc=C

Note: The NMR
data presented
here are
predicted values
based on
standard
chemical shift
tables and
spectral data of
analogous
compounds.
Experimental
verification is

recommended.

Synthesis of (Z)-3,4-Dimethyl-3-hexene

The stereoselective synthesis of tetrasubstituted Z-alkenes presents a challenge in organic

synthesis due to the inherent steric hindrance.[5] The McMurry reaction, a reductive coupling of

two ketone or aldehyde molecules, is a powerful method for the synthesis of sterically hindered

alkenes, including symmetrical tetrasubstituted alkenes.[6]
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Experimental Protocol: McMurry Coupling of 3-
Pentanone

This protocol describes the synthesis of (2)-3,4-dimethyl-3-hexene via the McMurry coupling
of 3-pentanone.

Materials:

Titanium(lV) chloride (TiCla)

e Zinc powder (Zn)

e Dry Tetrahydrofuran (THF)

e 3-Pentanone

o Pyridine (optional, as a catalyst)

e Anhydrous sodium sulfate or magnesium sulfate
e Argon or Nitrogen gas (for inert atmosphere)

o Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,
etc.)

 Silica gel for column chromatography

e Hexane (as eluent)

Procedure:

e Preparation of the Low-Valent Titanium Reagent:

o Under an inert atmosphere (Argon or Nitrogen), a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser is charged with zinc powder (4 equivalents relative
to the ketone).

o Dry THF is added to the flask to create a slurry.
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o The slurry is cooled in an ice bath, and titanium(lV) chloride (2 equivalents) is added
dropwise via a syringe or dropping funnel. The reaction is exothermic and should be
controlled.

o After the addition is complete, the mixture is heated to reflux for 1-2 hours. The color of the
slurry will turn from a yellowish-brown to black, indicating the formation of the active low-
valent titanium species.

e McMurry Coupling Reaction:
o The black slurry of the low-valent titanium reagent is cooled to room temperature.
o A solution of 3-pentanone (1 equivalent) in dry THF is added dropwise to the stirred slurry.

o The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of
the reaction can be monitored by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up and Purification:

o After the reaction is complete, the mixture is cooled to room temperature and quenched by
the slow addition of aqueous potassium carbonate solution.

o The mixture is stirred for another 30 minutes and then filtered through a pad of Celite® to
remove the titanium oxides. The filter cake is washed with diethyl ether or pentane.

o The organic layer is separated from the aqueous layer, washed with brine, and dried over
anhydrous sodium sulfate or magnesium sulfate.

o The solvent is removed under reduced pressure using a rotary evaporator.

o The crude product, which will likely be a mixture of (2)- and (E)-3,4-dimethyl-3-hexene, is
purified by silica gel column chromatography using hexane as the eluent. The two isomers
may have very similar retention factors, so careful chromatography is required.
Alternatively, preparative gas chromatography can be employed for separation.

Reactivity of (Z)-3,4-Dimethyl-3-hexene
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The reactivity of (Z)-3,4-dimethyl-3-hexene is primarily dictated by the presence of the
electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The addition of hydrogen halides, such as HCI or HBr, to (Z)-3,4-dimethyl-3-hexene proceeds
via a carbocation intermediate.[7] The initial protonation of the double bond can occur from
either face, leading to the formation of a tertiary carbocation. Subsequent attack by the halide
anion can also occur from either face of the planar carbocation. This results in the formation of
a racemic mixture of two enantiomers of 3-halo-3,4-dimethylhexane. Due to the symmetry of
the starting alkene, the initial protonation at either C3 or C4 leads to the same carbocation
intermediate.

Visualizations
Synthesis Pathway

[2 X 3-Pentanone) McMurry Coupling
1. TiCl4, Zn
2. Reflux in THF

Click to download full resolution via product page

Caption: McMurry coupling for the synthesis of (Z)-3,4-Dimethyl-3-hexene.

Reaction Mechanism: Electrophilic Addition of HCI
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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